
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of ethoxy and methoxy groups attached to a phenol ring, along with a 3-methylbut-1-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 4-methoxyphenol with 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
作用機序
The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. Additionally, the compound can modulate signaling pathways and enzyme activities, leading to its observed effects .
類似化合物との比較
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar in structure but with a hydroxypropyl group instead of the ethoxy group.
1,1-Diethoxy-3-methyl-2-butene: Contains similar ethoxy and methylbutene groups but lacks the phenolic structure.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Shares the methoxy and methylbutene groups but has a different ester linkage.
Uniqueness
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenol ring, along with the 3-methylbut-1-en-1-yl substituent, makes it a versatile compound for various applications .
特性
CAS番号 |
93128-38-2 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
5-ethoxy-4-methoxy-2-(3-methylbut-1-enyl)phenol |
InChI |
InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6-10,15H,5H2,1-4H3 |
InChIキー |
TXKFHLOUMJTZQC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)O)C=CC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


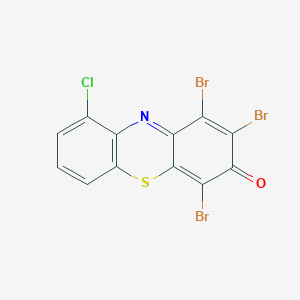
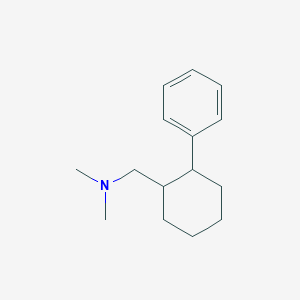

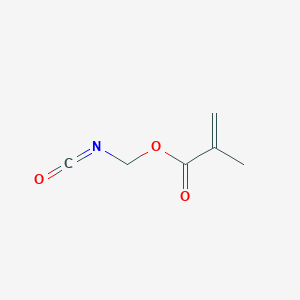
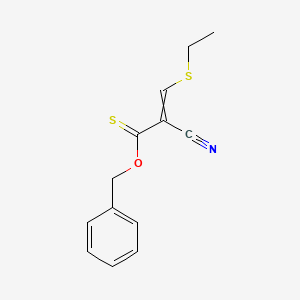
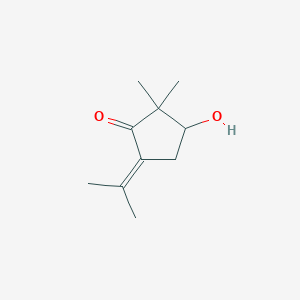
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
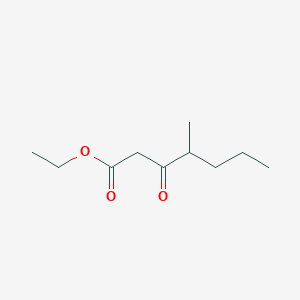
methanone](/img/structure/B14369681.png)
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
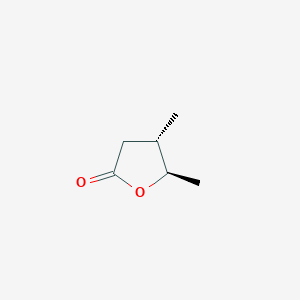
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
